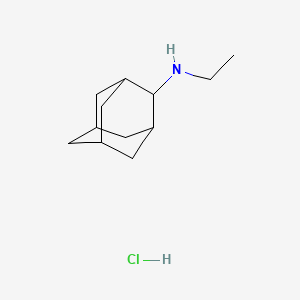

N-Ethyladamantan-2-amine hydrochloride

Description

N-Ethyladamantan-2-amine hydrochloride (CAS: 46176-57-2) is a secondary amine derivative of adamantane, featuring an ethyl group attached to the amine nitrogen at the 2-position of the adamantane cage. Its molecular formula is C₁₂H₂₁N·HCl, with a SMILES notation of CCNC1C2CC3CC(C2)CC1C3 and an InChIKey of LBUOWFRNFOQBRE-UHFFFAOYSA-N . The compound exhibits distinct physicochemical properties, including predicted collision cross-section (CCS) values for various adducts, such as 138.2 Ų for [M+H]⁺ and 147.6 Ų for [M+Na]⁺ .

Propriétés

IUPAC Name |

N-ethyladamantan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-2-13-12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-13H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPKGFWIOTXVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1C2CC3CC(C2)CC1C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591631 | |

| Record name | N-Ethyltricyclo[3.3.1.1~3,7~]decan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10523-70-3, 46176-57-2 | |

| Record name | Tricyclo[3.3.1.13,7]decan-2-amine, N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10523-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyltricyclo[3.3.1.1~3,7~]decan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyladamantan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyladamantan-2-amine hydrochloride typically involves the alkylation of adamantane derivatives. One common method is the reaction of 2-aminoadamantane with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as recrystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of N-ethyladamantan-2-one.

Reduction: Formation of N-ethyladamantan-2-amine.

Substitution: Formation of various substituted adamantane derivatives.

Applications De Recherche Scientifique

N-Ethyladamantan-2-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a pharmacological agent.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials due to its unique structural properties.

Mécanisme D'action

The mechanism of action of N-Ethyladamantan-2-amine hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain neurotransmitter receptors, which may contribute to its potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence the central nervous system.

Comparaison Avec Des Composés Similaires

Comparison with Similar Adamantane Derivatives

Structural Comparisons

Table 1: Key Structural Features

Key Observations :

- N-Ethyladamantan-2-amine HCl differs from 2-adamantanamine HCl by the substitution of a primary amine (-NH₂) with a secondary ethylamine (-NHCH₂CH₃), increasing steric bulk and lipophilicity .

- Compared to memantine HCl (a 1-amino-3,5-dimethyladamantane derivative), the ethyl group in N-ethyladamantan-2-amine may alter receptor-binding kinetics, as memantine's methyl groups enhance NMDA receptor antagonism .

Physicochemical Properties

Table 2: Predicted Collision Cross-Section (CCS) of N-Ethyladamantan-2-amine HCl

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 180.17468 | 138.2 |

| [M+Na]⁺ | 202.15662 | 147.6 |

| [M+NH₄]⁺ | 197.20122 | 150.7 |

Comparison Notes:

- CCS values reflect molecular size and shape in mass spectrometry. The higher CCS for [M+Na]⁺ (147.6 Ų) compared to [M+H]⁺ (138.2 Ų) suggests sodium adducts increase molecular volume .

- No CCS data are provided for analogous compounds, but 2-adamantanamine HCl (smaller substituent) likely has a lower CCS due to reduced steric hindrance.

Regulatory and Commercial Status

Activité Biologique

N-Ethyladamantan-2-amine hydrochloride, a derivative of adamantane, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an adamantane core, which contributes to its unique pharmacological properties. The presence of the ethyl group enhances its solubility and bioavailability.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Viral Replication : It has shown efficacy against various strains of influenza A viruses, including those resistant to traditional antiviral agents like amantadine. Studies indicate that modifications in the alkyl chain length can significantly affect antiviral activity, with specific derivatives demonstrating improved efficacy against resistant strains .

- Antibacterial Activity : Research has demonstrated that certain derivatives of adamantane compounds possess antibacterial properties. For instance, derivatives with adamantyl moieties have been shown to inhibit the growth of Legionella pneumophila, a pathogenic bacterium, with IC50 values indicating effective inhibition at low concentrations .

Efficacy Studies

The following table summarizes key findings from studies assessing the biological activity of this compound and related compounds:

Case Studies

- Influenza A Resistance Study : A series of 2-adamantanamines were tested against H1N1 strains with known resistance mutations. The addition of one methylene group to the structure significantly improved antiviral activity, suggesting that structural modifications can enhance efficacy against resistant viral strains .

- Antibacterial Efficacy : In vitro studies evaluated the impact of adamantane derivatives on L. pneumophila. Compounds demonstrated potent inhibition of bacterial growth at concentrations as low as 30 µM, highlighting their potential as targeted antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.